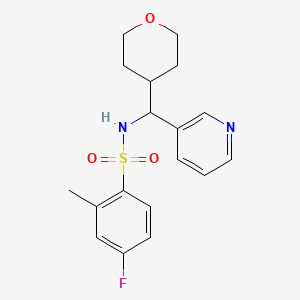

4-fluoro-2-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

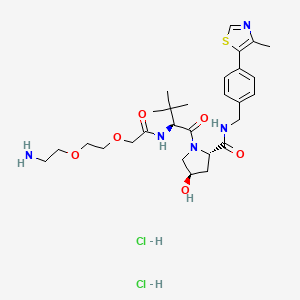

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The synthesis of this compound involves the use of 4-Fluoro-3-nitrobenzenesulfonamide and (tetrahydro-2H-pyran-4-yl)methylamine . Triethylamine is added to a solution of these compounds in tetrahydrofuran, and the mixture is stirred at room temperature for 5 hours .Molecular Structure Analysis

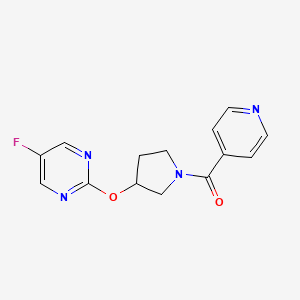

The molecular structure of this compound is complex, with a fluoropyridine core and additional functional groups. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent in the aromatic ring .Chemical Reactions Analysis

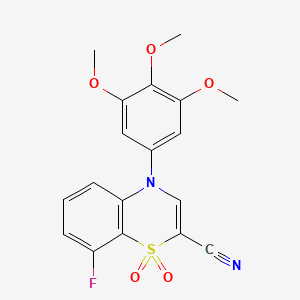

The chemical reactions involved in the synthesis of this compound include the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Synthesis and Bioactivity

A series of benzenesulfonamide derivatives were synthesized and evaluated for their potential in various bioactive applications. These compounds, including similar sulfonamide derivatives, have been studied for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase, an enzyme involved in various physiological processes including tumorigenesis. Specifically, some derivatives showed promising cytotoxic activities, indicating their potential in anti-tumor studies. The significance of these findings lies in the diverse bioactivity presented by these molecules, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).

Antidiabetic Agents

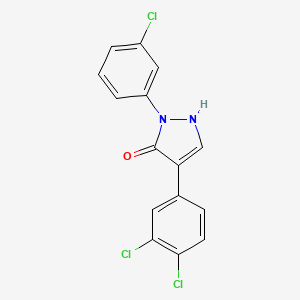

Research into fluorinated pyrazoles and benzenesulfonamide derivatives has uncovered their hypoglycemic properties, making them promising candidates for antidiabetic drugs. These studies are crucial in the quest for new treatments for diabetes, offering insights into the molecular design of future antidiabetic compounds (Faidallah et al., 2016).

Fluorometric Sensing

The development of new pyrazoline-based derivatives for metal ion selectivity, particularly for mercury (Hg2+), demonstrates the versatility of sulfonamide derivatives in environmental monitoring. These studies highlight the potential of such compounds in the creation of sensitive and selective sensors for heavy metal detection, a critical area in environmental science (Bozkurt & Gul, 2018).

COX-2 Inhibitors

The exploration of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors underscores the therapeutic applications of sulfonamide derivatives in managing inflammation and pain, pivotal in conditions such as arthritis. This research contributes to the ongoing search for selective COX-2 inhibitors with fewer side effects compared to current therapies (Patel et al., 2004).

Corrosion Inhibition

Piperidine derivatives, including those with fluorinated benzenesulfonamide moieties, have been investigated for their role in corrosion inhibition, particularly on iron surfaces. This application is significant in industrial processes, where corrosion can lead to substantial economic losses and safety hazards. The study of these compounds offers a pathway to developing more efficient corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

Sulfonamide compounds are generally known to inhibit carbonic anhydrase, an enzyme involved in the rapid conversion of carbon dioxide to bicarbonate and protons .

Mode of Action

Based on the general behavior of sulfonamides, it can be inferred that this compound might bind to the active site of its target enzyme, thereby inhibiting its function .

Biochemical Pathways

If we consider the general action of sulfonamides, they are known to interfere with bacterial folic acid synthesis, which is crucial for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

If we consider the general action of sulfonamides, they inhibit the growth and multiplication of bacteria by interfering with their folic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can generally affect the action and stability of a compound .

Future Directions

properties

IUPAC Name |

4-fluoro-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-13-11-16(19)4-5-17(13)25(22,23)21-18(14-6-9-24-10-7-14)15-3-2-8-20-12-15/h2-5,8,11-12,14,18,21H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGBGAILYBFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)

![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2742055.png)

![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)